3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile
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Overview
Description
“3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile” is a chemical compound with the molecular weight of 173.21 . It is also known by its IUPAC name, 3-(2,3-dihydro-1-benzofuran-5-yl)propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8H,1-2,5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
- Some substituted benzofurans exhibit significant anticancer effects. Compound 36, which contains the benzofuran moiety, has demonstrated cell growth inhibitory effects in various cancer cell lines:
- 3-(2,3-Dihydro-1-benzofuran-5-yl)propanenitrile has been investigated as a therapeutic agent for sleep disorders .
Anticancer Activity
Receptor Agonist for Sleep Disorders
Chemical Synthesis and Custom Manufacturing
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds with a benzofuran scaffold have been reported to exhibit significant activity as receptor agonists . These receptors play crucial roles in various biological processes, including sleep regulation .
Mode of Action
It’s plausible that the compound interacts with its target receptors, triggering a series of biochemical reactions that lead to the observed therapeutic effects .
Biochemical Pathways
Benzofuran derivatives have been associated with antimicrobial activity, particularly when the 4-position of the benzofuran contains halogens or hydroxyl groups .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in various types of cancer cells .
properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8H,1-2,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGNWVGVGYXYBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile |
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